molecular formula C22H19BrN2O4 B11555710 N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide

N'-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide

Cat. No.: B11555710
M. Wt: 455.3 g/mol
InChI Key: VJHTUVCWLKTDCL-BUVRLJJBSA-N
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Description

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide typically involves the condensation reaction between 2-bromo-5-methoxybenzaldehyde and 2,2-diphenoxyacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound’s aromatic structure allows it to interact with biological membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[3-(2-methyl-2-propenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2-bromo-5-methoxyphenyl)methylidene]-2,2-diphenoxyacetohydrazide is unique due to the presence of both bromine and methoxy substituents on the aromatic ring, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H19BrN2O4

Molecular Weight

455.3 g/mol

IUPAC Name

N-[(E)-(2-bromo-5-methoxyphenyl)methylideneamino]-2,2-diphenoxyacetamide

InChI

InChI=1S/C22H19BrN2O4/c1-27-19-12-13-20(23)16(14-19)15-24-25-21(26)22(28-17-8-4-2-5-9-17)29-18-10-6-3-7-11-18/h2-15,22H,1H3,(H,25,26)/b24-15+

InChI Key

VJHTUVCWLKTDCL-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Br)/C=N/NC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)Br)C=NNC(=O)C(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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